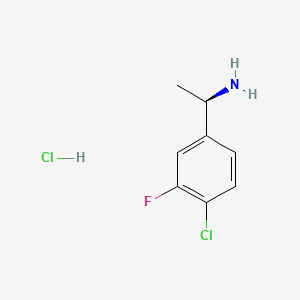

(R)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

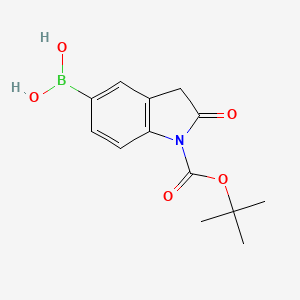

Efficient Synthesis of NK(1) Receptor Antagonist Aprepitant

A study by Brands et al. (2003) presents an efficient synthesis pathway for Aprepitant, an NK(1) receptor antagonist, which involves a series of chemical transformations starting from a direct condensation process. This pathway showcases the utility of (R)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride in the synthesis of complex pharmaceutical compounds. The study highlights a novel crystallization-induced asymmetric transformation, contributing to the stereoselective synthesis of the targeted compound with significant yield improvements (Brands et al., 2003).

Formation of Helical Structures in Salt Crystals

Research by Mande, Ghalsasi, and Arulsamy (2015) explores the racemic and conglomerate formation of 1-(4-haloaryl)ethylammonium tetrachlorocobaltate salts, demonstrating how this compound contributes to the formation of helical structures in crystal lattices. This study sheds light on the intricate interactions within crystal structures, highlighting the role of halogen bonding in the crystallization process and the formation of chiral space groups (Mande, Ghalsasi, & Arulsamy, 2015).

Multifunctional Biocide Applications

Walter and Cooke (1997) discuss a new multifunctional biocide, 2-(Decylthio)ethanamine hydrochloride, for use in cooling water systems, demonstrating broad-spectrum activity against bacteria, fungi, and algae. Although not directly related to this compound, this study illustrates the potential of structurally similar compounds in providing biofilm and corrosion inhibition, hinting at the broader applicability of this compound in similar contexts (Walter & Cooke, 1997).

Antiamoebic and Antifungal Activity

Zaidi et al. (2015) detail the synthesis and evaluation of chalcones bearing N-substituted ethanamine tails, including structures related to this compound, for their antiamoebic and antifungal activities. This study exemplifies the pharmaceutical potential of this compound derivatives in treating infectious diseases, with several compounds showing promising activity compared to standard drugs (Zaidi et al., 2015).

Structural Characterization and Activity Analysis

Pejchal et al. (2015) synthesized a series of 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides by condensation reaction of (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine with substituted benzoyl chlorides. Their study, focusing on structural characterization and antibacterial/antifungal activity, underscores the versatility of this compound derivatives in developing new antimicrobial agents (Pejchal et al., 2015).

特性

IUPAC Name |

(1R)-1-(4-chloro-3-fluorophenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFN.ClH/c1-5(11)6-2-3-7(9)8(10)4-6;/h2-5H,11H2,1H3;1H/t5-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPEWNMFCSPYCCJ-NUBCRITNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)Cl)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=C(C=C1)Cl)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Bromo-7-chloroimidazo[1,2-a]pyridine](/img/structure/B567235.png)

![2-Isobutoxy-4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B567249.png)

![tert-Butyl 11-oxo-5,10-diazaspiro[5.5]undecane-5-carboxylate](/img/structure/B567251.png)